3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 3-bromophenyl isoxazole-3-carboxylate with 4-ethoxyphenyl derivatives under specific conditions. One common method involves the use of tetrahydrofuran (THF) as a solvent, with the reaction being carried out at elevated temperatures. The reaction mixture is often refluxed, and the product is purified using techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystalline polymers.
Mechanism of Action
The mechanism of action of 3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A similar compound with a hydroxyl group instead of an ethoxy group.
5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid: A fluorinated analog with a methoxy group.
5-Phenylisoxazole-3-carboxylic acid: A non-brominated analog with a phenyl group
Uniqueness
3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and ethoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H14BrNO4 |
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Molecular Weight |
388.2 g/mol |
IUPAC Name |
(3-bromophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO4/c1-2-22-14-8-6-12(7-9-14)17-11-16(20-24-17)18(21)23-15-5-3-4-13(19)10-15/h3-11H,2H2,1H3 |
InChI Key |
FLEOOBSMJZXOJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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